7-Bromothieno[3,2-c]pyridine-2-carboxylic acid
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Overview
Description
7-Bromothieno[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H4BrNO2S It is characterized by a bromine atom attached to a thieno-pyridine core, which is a fused ring system consisting of a thiophene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromothieno[3,2-c]pyridine-2-carboxylic acid typically involves the bromination of thieno[3,2-c]pyridine-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The reaction conditions are carefully monitored to maintain the purity and quality of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
7-Bromothieno[3,2-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine or potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thieno[3,2-c]pyridine derivatives, while coupling reactions can produce biaryl compounds with extended conjugation.
Scientific Research Applications
7-Bromothieno[3,2-c]pyridine-2-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Bromothieno[3,2-c]pyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s overall efficacy and selectivity. The exact pathways involved can vary, but they often include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-c]pyridine-2-carboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
7-Chlorothieno[3,2-c]pyridine-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
7-Iodothieno[3,2-c]pyridine-2-carboxylic acid: Contains an iodine atom, which can influence its coupling reactions and overall reactivity.
Uniqueness
7-Bromothieno[3,2-c]pyridine-2-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of various complex molecules. Additionally, its potential biological activities and applications in drug development further distinguish it from similar compounds.
Properties
IUPAC Name |
7-bromothieno[3,2-c]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2S/c9-5-3-10-2-4-1-6(8(11)12)13-7(4)5/h1-3H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJGXTCARMUJEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C(C=NC=C21)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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